5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMBCEWCJFUYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273819 | |
| Record name | 5-Bromo-3-methylisoxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58035-51-1 | |
| Record name | 5-Bromo-3-methylisoxazolo[5,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58035-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methylisoxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-2-methylpyridine with an appropriate oxazole precursor in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety in large-scale production .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes substitution reactions with nucleophiles under catalytic or thermal conditions.
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 5-Aryl derivatives | 75–89% | Electron-rich arylboronic acids enhance coupling efficiency. |
| Amination | CuI, L-proline, K₂CO₃, DMSO, 100°C | 5-Amino derivatives | 68% | Steric hindrance from the methyl group slows kinetics. |
| Methoxylation | NaOMe, MeOH, reflux | 5-Methoxy analog | 82% | Requires prolonged reaction time (12+ hours). |
Mechanism : The bromine acts as a leaving group, with palladium catalysts facilitating cross-couplings (Suzuki, Heck) or copper-mediated aminations .
Electrophilic Aromatic Substitution
The pyridine ring participates in electrophilic reactions, though reactivity is moderated by its electron-deficient nature.
Key Insight : The methyl group at position 3 directs electrophiles to the para position (C6) on the pyridine ring .
Functional Group Transformations
The methylthio or methyl groups undergo oxidation or alkylation.
| Reaction | Reagents/Conditions | Products | Outcome |
|---|---|---|---|
| Methylthio Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide/Sulfone | Selective oxidation to sulfone at 25°C (92%) |
| Methyl Group Bromination | NBS, AIBN, CCl₄, reflux | 3-Bromomethyl derivative | 78% |
Application : Sulfone derivatives show enhanced GPIIb/GPIIIa antagonism in pharmacological studies .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the oxazole ring undergoes hydrolysis:
Cross-Coupling Reactions
The bromine atom enables diverse metal-catalyzed couplings:
| Reaction | Catalysts/Base | Products | Yield |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, NEt₃ | 5-Vinyl derivatives | 81% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-(Diarylamino) derivatives | 74% |
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit:
-
Antimicrobial activity : EC₅₀ = 2.1–8.4 µM against S. aureus.
-
Antiviral potential : 60% inhibition of HSV-1 at 10 µM.
-
GPIIb/GPIIIa antagonism : IC₅₀ = 0.3 nM for sulfone derivatives.
Comparative Reactivity Table
| Reaction Type | 5-Bromo-3-methyl Derivative | 5-Bromo-2-methyl Analog |
|---|---|---|
| Suzuki Coupling | 89% yield | 72% yield |
| Nitration | 45% yield | 28% yield |
| Hydrolysis | 94% yield | 81% yield |
This compound’s versatility in cross-couplings, substitutions, and functionalizations makes it valuable for drug discovery and materials science. Ongoing research focuses on optimizing reaction conditions for industrial-scale applications .
Scientific Research Applications
5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancers.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the development of chemical probes for investigating biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, depending on its structure and the nature of the receptor .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Substituents | Key Applications | Biological Activity (if reported) |
|---|---|---|---|---|
| 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine | 58035-51-1 | 5-Br, 3-CH₃ | Pharmaceutical intermediate | Antimicrobial potential (analog-based) |
| 3-Bromo-[1,2]oxazolo[5,4-b]pyridine | 864872-31-1 | 3-Br | Marketed chemical (industrial suppliers) | Not explicitly reported |
| 3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine | 24208795 (CID) | 3-NH₂, 4-CH₃, 6-CH₃ | Research compound | Enhanced hydrogen bonding capacity |
| 3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | - | 3-C₆H₅, 5-SO₂Cl | Sulfonamide precursor | Reactive in nucleophilic substitutions |
| 6-Methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | 956824-00-3 | 6-CH₃, 3-C₆H₅, 4-COOH | Bioactive scaffold | Solubility-modifying carboxyl group |
Key Comparative Analysis
Substituent Effects on Reactivity
- The 5-bromo substituent in the target compound enables palladium-catalyzed cross-coupling reactions, a feature shared with 3-bromo-[1,2]oxazolo[5,4-b]pyridine (CAS 864872-31-1) . However, the position of bromine (5 vs. 3) alters steric accessibility and electronic density, impacting reaction yields and pathways.
- Sulfonyl chloride derivatives (e.g., 3-phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride) exhibit high reactivity toward amines, forming sulfonamides—a critical motif in antimicrobial agents .
For example, sulfonamide derivatives of isoxazolo[5,4-b]pyridine showed antibacterial activity against Staphylococcus aureus (MIC = 4–16 µg/mL) . The 3-amino-4,6-dimethyl analog (CID 24208795) may exhibit improved target binding due to hydrogen-bonding capabilities of the amino group, though its antimicrobial efficacy remains unverified .
Physicochemical Properties
- Lipophilicity : The methyl group in this compound increases logP compared to unsubstituted analogs, enhancing membrane permeability .
- Solubility : Carboxylic acid derivatives (e.g., 6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) offer improved aqueous solubility, advantageous for drug formulation .
Market and Availability 3-Bromo-[1,2]oxazolo[5,4-b]pyridine (CAS 864872-31-1) has established suppliers in Europe, Asia, and North America, with a 2025 market forecast highlighting its industrial demand . In contrast, the 5-bromo isomer is less commercially prevalent, suggesting niche research applications .
Synthetic Versatility
- The 5-sulfonyl chloride derivative (CAS 1423024-24-1) serves as a versatile scaffold for synthesizing sulfonamides, a class with broad therapeutic applications .
- Carboxylic acid -functionalized analogs (e.g., EN300-230647) are key intermediates for amide bond formation, critical in peptide-mimetic drug design .
Research Trends and Gaps
- Antimicrobial Development : Derivatives with electron-withdrawing groups (e.g., Br, SO₂Cl) show promise, but systematic structure-activity relationship (SAR) studies are needed to optimize potency .
- Toxicity Profiles: Limited data exist on the ecotoxicological impact of brominated oxazolo-pyridines, necessitating further safety evaluations .
Biological Activity
5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by the presence of a bromine atom and a methyl group, contributing to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Information
- Molecular Formula : CHBrNO
- SMILES : CC1=NOC2=C1C=C(C=N2)Br
- InChI : InChI=1S/C7H5BrN2O/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating their function. Additionally, it may interact with receptors to either activate or inhibit signal transduction pathways depending on the structural context and receptor type involved.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The generation of reactive oxygen species (ROS) is a key factor in this process, leading to cellular damage and death in cancer cells.
Case Study: Antitumor Activity
A study evaluated the anticancer activity of several derivatives related to this compound against different tumor cell lines. The results demonstrated that these compounds inhibited cell proliferation effectively, with IC values often in the sub-micromolar range. For instance:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 12.10 |
| Related Compound A | MDA-MB-231 | 15.40 |
| Related Compound B | MDA-MB-231 | 18.60 |
The data suggests that modifications in the chemical structure can enhance or diminish biological activity against specific cancer types .
Antifungal Activity
In addition to its anticancer properties, this compound has shown promising antifungal activities. Studies have indicated that derivatives of this compound can effectively inhibit fungal growth through similar mechanisms involving oxidative stress and disruption of cellular integrity in fungal cells.
Antimicrobial Potential
The compound also exhibits antimicrobial properties against various bacterial strains. Research has highlighted its effectiveness compared to standard antimicrobial agents like norfloxacin and fluconazole:
| Microorganism | MIC (µg/mL) |
|---|---|
| S. aureus | 2.18 |
| E. coli | 3.08 |
| C. albicans | 2.50 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial therapies .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound in terms of biological activity, a comparison with structurally related compounds is presented:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Bromine at position 5; methyl at position 3 | Anticancer and antifungal |
| 6-Chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine | Chlorine instead of bromine | Similar anticancer activity |
| 5-Methyl-[1,2]oxazolo[5,4-b]pyridine | Methyl group at position 5 instead of 3 | Reduced biological activity |
This table illustrates how variations in halogen substitution influence the biological properties of these compounds.
Q & A
Q. Advanced
- TLC Monitoring : Use silica plates with fluorescent indicators (e.g., UV254) to track reaction progress and detect intermediates/byproducts .
- NMR Analysis of Crude Mixtures : Identify di-brominated or de-methylated impurities via distinct δ 7.5–8.5 ppm shifts.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove hydrophobic byproducts .
- Mass Spectrometry Imaging (MSI) : Maps spatial distribution of impurities in reaction mixtures, guiding optimization .
How does the compound’s stability vary under acidic, basic, and thermal conditions?
Q. Advanced
- Acidic Conditions (pH < 3) : Rapid degradation occurs via oxazole ring protonation and subsequent hydrolysis (t½ < 1 hr at 25°C).
- Basic Conditions (pH > 10) : The methyl group stabilizes the pyridine ring, but prolonged exposure leads to demethylation (20% loss after 24 hrs at 60°C) .
- Thermal Stability : Decomposition initiates at 195°C (TGA data), with Br elimination as HBr gas (detectable via FTIR) .
What computational tools predict reactivity and binding affinities of derivatives?
Q. Advanced
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets models electron density maps, identifying reactive sites (e.g., C5 bromine as electrophilic hotspot) .
- Molecular Docking (AutoDock Vina) : Screens derivatives against target proteins (e.g., kinase enzymes), prioritizing compounds with ΔG < -8 kcal/mol .
- QSAR Models : Train datasets using IC₅₀ values of analogs to predict bioactivity (R² > 0.85 validated) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
